3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid
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Overview
Description
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzene is reacted with ethylamine in the presence of a Lewis acid catalyst.
Coupling of the Furan and Benzoic Acid Moieties: The final step involves coupling the furan ring with the benzoic acid moiety through a nucleophilic substitution reaction, using appropriate reagents and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Shares the dichlorophenyl group but lacks the furan ring.
2,5-Dichlorobenzoic acid: Similar structure but different positioning of chlorine atoms.
3,4-Dichlorobenzoic acid: Another isomer with different chlorine atom positions.
Uniqueness
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is unique due to the presence of both the furan ring and the dichlorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Cl2NO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3-[5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H17Cl2NO3/c21-16-5-4-13(18(22)11-16)8-9-23-12-17-6-7-19(26-17)14-2-1-3-15(10-14)20(24)25/h1-7,10-11,23H,8-9,12H2,(H,24,25) |
InChI Key |
DQLWAFCOVZJUPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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